

# Application Notes and Protocols: Ex Vivo Biodistribution of Radiolabeled PSMA-617

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Psma617-tcmc tfa*

Cat. No.: *B1193556*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction:

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer. PSMA-617, a urea-based small molecule, binds with high affinity to the extracellular domain of PSMA. When labeled with a radionuclide such as Lutetium-177 ( $^{177}\text{Lu}$ ), it becomes a potent therapeutic agent for radioligand therapy. The ex vivo biodistribution study is a critical preclinical step to determine the uptake, distribution, and clearance of the radiolabeled compound in a living organism. This document provides a detailed protocol for conducting an ex vivo biodistribution study of  $^{177}\text{Lu}$ -PSMA-617 in a murine model of prostate cancer.

## Experimental Protocols

### Radiolabeling of PSMA-617 with Lutetium-177

This protocol outlines the steps for the radiolabeling of PSMA-617 with  $^{177}\text{Lu}$ .

### Materials:

- PSMA-617 (lyophilized powder)
- $^{177}\text{LuCl}_3$  solution in 0.04 M HCl

- Sodium acetate buffer (1.0 M, pH 5.5)
- Dimethyl sulfoxide (DMSO)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath
- Radio-TLC or Radio-HPLC system for quality control

**Procedure:**

- Prepare a stock solution of PSMA-617 in DMSO (e.g., 0.1 mM).
- In a sterile reaction vial, add 10  $\mu$ L of the 1.0 M sodium acetate buffer.[1]
- Add the desired amount of PSMA-617 precursor (e.g., 1.0 nmol).[1]
- Add 20–50 MBq of  $[^{177}\text{Lu}]\text{LuCl}_3$  to the vial.[1]
- Adjust the total reaction volume to 100  $\mu$ L with 0.04 M HCl.[1]
- Incubate the reaction mixture at 95°C for 30-40 minutes.
- After incubation, allow the vial to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >98% is generally considered acceptable.[2]

## Animal Model and Administration of $^{177}\text{Lu}$ -PSMA-617

This section describes the establishment of a tumor model and the administration of the radiolabeled compound.

**Materials:**

- Immunodeficient mice (e.g., NOD SCID  $\gamma$ )
- PSMA-expressing prostate cancer cells (e.g., LNCaP or C4-2)[3][4]

- Matrigel
- Sterile syringes and needles
- Anesthesia (e.g., isoflurane)
- $^{177}\text{Lu}$ -PSMA-617 solution (prepared as in Protocol 1)

Procedure:

- Subcutaneously inoculate 6- to 8-week-old male immunodeficient mice with  $5 \times 10^6$  PSMA-expressing prostate cancer cells suspended in 100  $\mu\text{L}$  of Matrigel into the shoulder region.[4]
- Allow the tumors to grow to a volume of approximately  $300 \text{ mm}^3$ . This typically takes around 3 weeks.[4]
- Anesthetize the mice using isoflurane.
- Administer a defined amount of  $^{177}\text{Lu}$ -PSMA-617 (e.g., 30-37 MBq) intravenously via the tail vein.[3][4] The injected volume should be around 100-200  $\mu\text{L}$ .

## Tissue Collection and Processing

This protocol details the procedure for collecting and preparing tissues for radioactivity measurement.

Materials:

- $\text{CO}_2$  chamber for euthanasia
- Surgical instruments (scalpel, forceps, scissors)
- Pre-weighed collection tubes
- Gamma counter
- Saline solution

Procedure:

- At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize the mice by CO<sub>2</sub> asphyxiation.[\[3\]](#)
- Collect blood via cardiac puncture.
- Dissect and collect the tumor and various organs/tissues of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, salivary glands).
- Rinse the collected tissues with saline to remove excess blood, and gently blot them dry.
- Place each tissue sample into a pre-weighed collection tube and weigh the tube with the tissue to determine the wet weight of the tissue.
- The tissues are now ready for radioactivity measurement.

## Measurement of Radioactivity and Data Analysis

This section describes how to measure the radioactivity in the collected tissues and calculate the biodistribution.

### Materials:

- Gamma counter with a window set for <sup>177</sup>Lu (e.g., 208 keV photopeak with a 20% window).  
[\[5\]](#)
- Standards of the injected <sup>177</sup>Lu-PSMA-617 solution.

### Procedure:

- Prepare standards by diluting the injected <sup>177</sup>Lu-PSMA-617 solution to a known concentration.
- Measure the radioactivity in the tissue samples and the standards using a gamma counter.
- The gamma counter will provide counts per minute (CPM) for each sample.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) using the following formula:

$$\%ID/g = (\text{CPM in tissue} / \text{Weight of tissue in g}) / (\text{Total injected CPM}) \times 100$$

The total injected CPM can be determined from the standards.

## Data Presentation

The quantitative data from the biodistribution study should be summarized in a table for clear comparison of the uptake of  $^{177}\text{Lu}$ -PSMA-617 in different tissues at various time points.

Time Point	Organ/Tissue	Mean %ID/g ± SD (n=4)
1 Hour	Blood	2.5 ± 0.5
Tumor		15.8 ± 2.1
Kidneys		43.8 ± 3.4[3]
Liver		1.2 ± 0.3
Spleen		0.5 ± 0.1
Lungs		1.8 ± 0.4
4 Hours	Blood	0.8 ± 0.2
Tumor		23.3 ± 0.9[3]
Kidneys		35.2 ± 2.9
Liver		0.9 ± 0.2
Spleen		0.3 ± 0.1
Lungs		1.1 ± 0.3
24 Hours	Blood	0.1 ± 0.05
Tumor		12.9 ± 0.6[3]
Kidneys		10.5 ± 1.5
Liver		0.4 ± 0.1
Spleen		0.1 ± 0.05
Lungs		0.5 ± 0.1
48 Hours	Blood	< 0.1
Tumor		8.5 ± 0.7
Kidneys		5.1 ± 0.9
Liver		0.2 ± 0.08
Spleen		< 0.1

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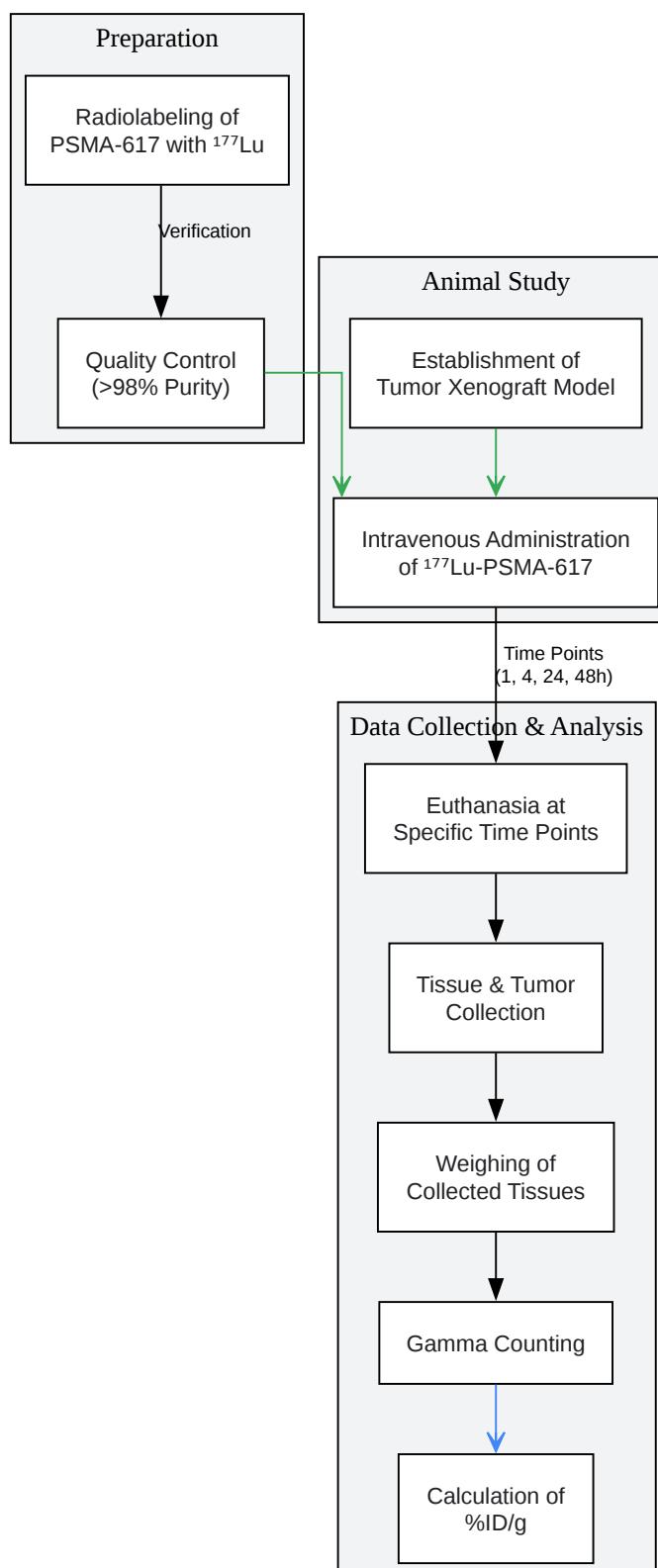
Lungs	0.2 ± 0.07
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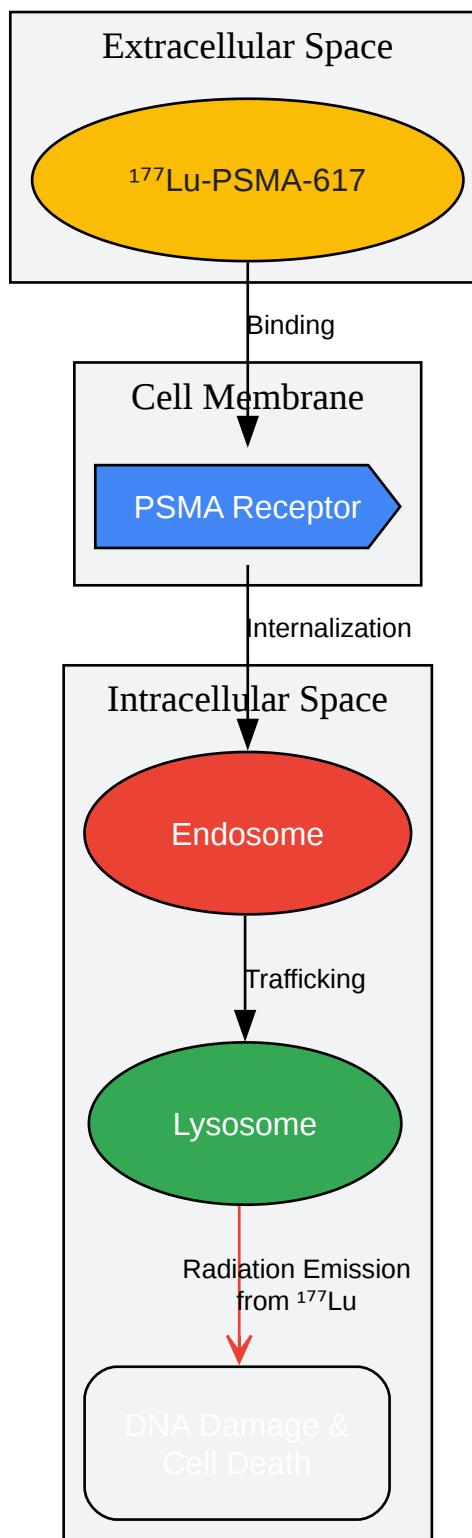
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Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

## Visualization

### Experimental Workflow Diagram





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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)